molecular formula C11H12N2O2 B14581330 N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide CAS No. 61310-07-4

N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide

Cat. No.: B14581330
CAS No.: 61310-07-4
M. Wt: 204.22 g/mol
InChI Key: XFLAGKAXHKLNDC-UHFFFAOYSA-N
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Description

N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide typically involves the reaction of 2-hydroxy-5-(2-cyanoethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-hydroxy-5-(2-cyanoethyl)aniline+acetic anhydrideThis compound+acetic acid\text{2-hydroxy-5-(2-cyanoethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-hydroxy-5-(2-cyanoethyl)aniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-[5-(2-Cyanoethyl)-2-oxophenyl]acetamide.

    Reduction: Formation of N-[5-(2-Aminoethyl)-2-hydroxyphenyl]acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets. The hydroxy and cyano groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The acetamide group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-Cyanoethyl)-2-methoxyphenyl]acetamide
  • N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]propionamide
  • N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]butyramide

Uniqueness

N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide is unique due to the presence of both a hydroxy group and a cyano group on the phenyl ring, which allows for a diverse range of chemical reactions and potential applications. The combination of these functional groups with the acetamide moiety provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

CAS No.

61310-07-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-[5-(2-cyanoethyl)-2-hydroxyphenyl]acetamide

InChI

InChI=1S/C11H12N2O2/c1-8(14)13-10-7-9(3-2-6-12)4-5-11(10)15/h4-5,7,15H,2-3H2,1H3,(H,13,14)

InChI Key

XFLAGKAXHKLNDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CCC#N)O

Origin of Product

United States

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